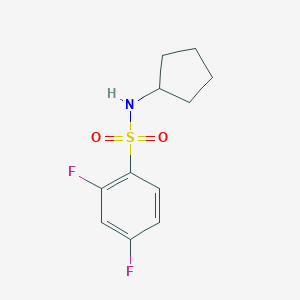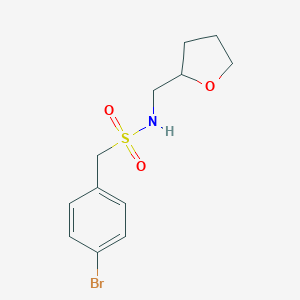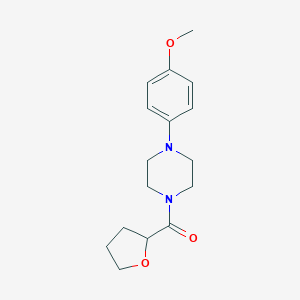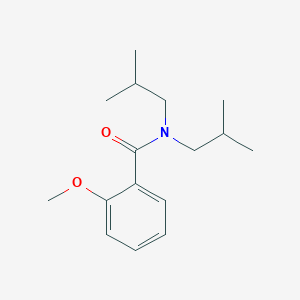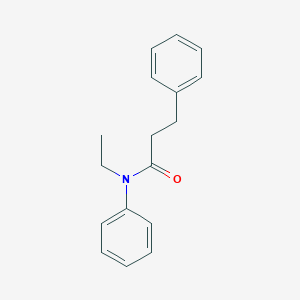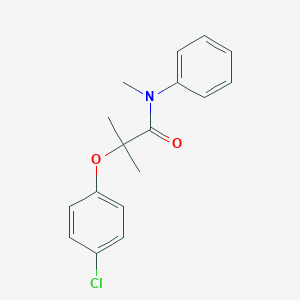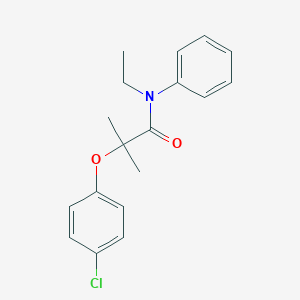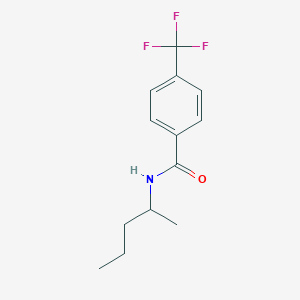
N-(1-methylbutyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylbutyl)-4-(trifluoromethyl)benzamide, commonly known as SNC80, is a highly selective agonist for the delta-opioid receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential use in pain management and addiction treatment. In
Aplicaciones Científicas De Investigación
SNC80 has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have potent analgesic effects in animal models of acute and chronic pain. In addition, SNC80 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and may have potential as a treatment for drug addiction.
Mecanismo De Acción
SNC80 is a highly selective agonist for the delta-opioid receptor, which is one of the three main opioid receptors in the body. When SNC80 binds to the delta-opioid receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as enkephalins. These endogenous opioids then bind to other opioid receptors in the body, leading to the analgesic and anti-addictive effects of SNC80.
Biochemical and Physiological Effects
SNC80 has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and may have potential as a treatment for drug addiction. In addition, SNC80 has been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of SNC80 is its high selectivity for the delta-opioid receptor, which reduces the risk of side effects associated with non-selective opioid agonists. However, SNC80 is also highly lipophilic and has poor solubility in water, which can make it difficult to work with in lab experiments. In addition, SNC80 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
Future research on SNC80 could focus on developing more water-soluble analogs that are easier to work with in lab experiments. In addition, further studies are needed to explore the potential of SNC80 as a treatment for drug addiction and to better understand its mechanism of action at the molecular level. Finally, the development of more selective delta-opioid receptor agonists could lead to the discovery of new therapeutic agents for pain management and addiction treatment.
Métodos De Síntesis
The synthesis of SNC80 involves several steps, including the reaction of 4-chlorobenzoyl chloride with 1-methylbutylamine to form 4-(1-methylbutyl)benzoic acid. This is then converted to the corresponding acid chloride and reacted with trifluoromethyl aniline to yield N-(1-methylbutyl)-4-(trifluoromethyl)benzamide. The synthesis of SNC80 is well-established and has been described in detail in several scientific publications.
Propiedades
Fórmula molecular |
C13H16F3NO |
|---|---|
Peso molecular |
259.27 g/mol |
Nombre IUPAC |
N-pentan-2-yl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H16F3NO/c1-3-4-9(2)17-12(18)10-5-7-11(8-6-10)13(14,15)16/h5-9H,3-4H2,1-2H3,(H,17,18) |
Clave InChI |
JEAUGRWLNJVYKU-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
SMILES canónico |
CCCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)
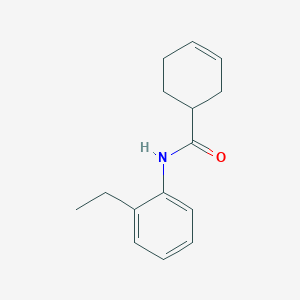
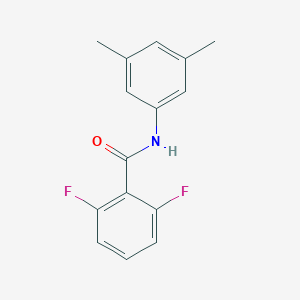
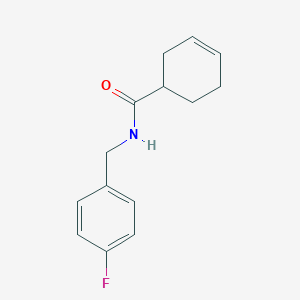
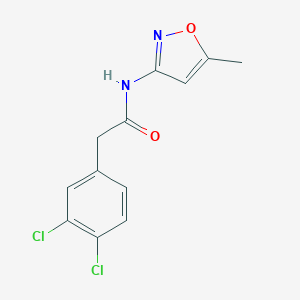
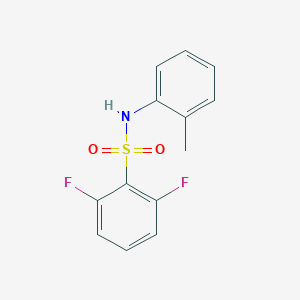
![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)
